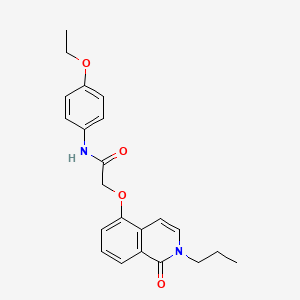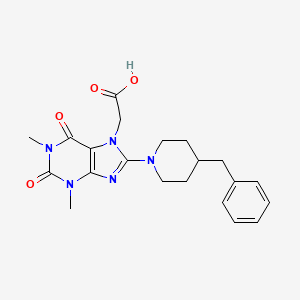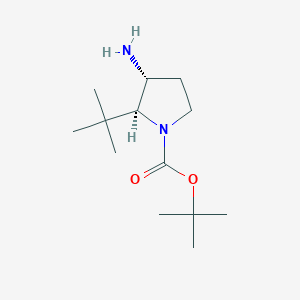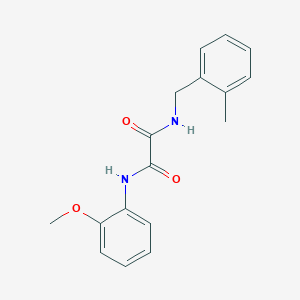![molecular formula C11H9F2N3O2S B2566253 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-26-4](/img/structure/B2566253.png)
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves starting from 4-chloropyridine-3-sulfonamide via N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular formula of 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide is C11H9F2N3O2S. The molecular weight is 285.27.Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide” Applications
Chromatography and Mass Spectrometry
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its unique structure allows for the calibration of equipment and the validation of analytical methods, ensuring accurate measurement and identification of chemical substances .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its difluorophenyl group can act as a directing group in various chemical reactions, facilitating the formation of new bonds and the introduction of additional functional groups .
Pharmaceutical Research
In pharmaceutical research, 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide may be investigated for its potential medicinal properties. Its sulfonamide group is a common feature in many drugs, and modifications to its structure could lead to the development of new therapeutic agents .
Material Science
The compound’s stability and electronic properties make it a candidate for use in material science, particularly in the development of new materials with specific optical or electrical characteristics. It could be used in the creation of novel polymers or coatings .
Biological Studies
As a bioactive molecule, it can be used in biological studies to probe the function of enzymes or receptors. Its ability to bind to certain proteins can help in understanding biological pathways and identifying potential targets for drug development .
Fluorescent Sensors
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide: can be employed in the design of fluorescent sensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring or medical diagnostics .
OLEDs Development
The electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs). It can serve as a ligand in blue-light emitting Ir(III) complexes, which are essential components of phosphorescent OLEDs used in display technology .
Antiparasitic Research
In antiparasitic research, derivatives of this compound could be explored for their ability to inhibit key enzymes required for the survival of parasites. This could lead to the development of new treatments for parasitic infections .
Eigenschaften
IUPAC Name |
2-(3,4-difluoroanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDFVIKVYJYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)

![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)





